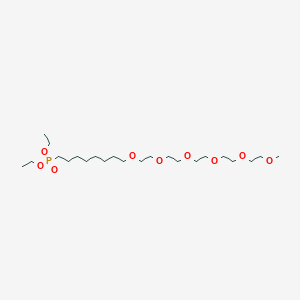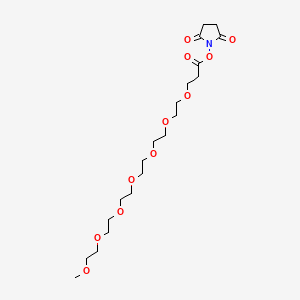
MTEP hydrochloride
概要
科学的研究の応用
MTEP hydrochloride has a wide range of scientific research applications:
Neuroscience: It is extensively used to study the role of mGluR5 in neurological disorders such as Parkinson’s disease, anxiety, and depression
Pharmacology: This compound is used to investigate the pharmacokinetics and pharmacodynamics of mGluR5 antagonists.
Drug Development: It serves as a lead compound in the development of new therapeutic agents targeting mGluR5.
Behavioral Studies: Researchers use this compound to study its effects on animal behavior, particularly in models of anxiety and depression.
作用機序
MTEP塩酸塩は、mGluR5受容体に選択的に結合し、阻害することでその効果を発揮します。この阻害は、中枢神経系における重要な神経伝達物質であるグルタミン酸に関連するシグナル伝達経路を調節します。 mGluR5を阻害することにより、MTEP塩酸塩は興奮毒性と神経炎症を軽減することができ、神経保護効果と不安解作用をもたらします .
類似の化合物との比較
類似の化合物
MPEP塩酸塩: MTEP塩酸塩と同様の薬理学的特性を持つ別のmGluR5アンタゴニストですが、MTEP塩酸塩よりも選択性が低いです.
LY-367385塩酸塩: 同様の研究用途で使用される選択的なmGluR1アンタゴニスト.
CP-94,253二塩酸塩: 不安解作用を持つ化合物ですが、分子標的が異なります.
MTEP塩酸塩の独自性
MTEP塩酸塩は、mGluR5に対する高い選択性と効力により、神経科学研究における貴重なツールとなっています。 血液脳関門を通過し、顕著な神経保護効果を発揮する能力は、その治療の可能性をさらに高めています .
Safety and Hazards
生化学分析
Biochemical Properties
MTEP hydrochloride interacts with the mGluR5 receptor, a subtype of the metabotropic glutamate receptors, which are G protein-coupled receptors involved in the modulation of a wide range of signal transduction cascades . This compound acts as a non-competitive antagonist, meaning it binds to a site on the mGluR5 receptor that is distinct from the glutamate binding site, inhibiting the receptor’s activity .
Cellular Effects
This compound influences cell function by modulating the activity of the mGluR5 receptor. This receptor is involved in various cellular processes, including cell signaling pathways and gene expression . By acting as an antagonist, this compound can reduce the activity of the mGluR5 receptor, thereby influencing these cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the mGluR5 receptor, inhibiting the receptor’s activity . This inhibition can lead to changes in gene expression and other downstream effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For instance, this compound has been shown to inhibit catalepsy induced by Haloperidol in male Wistar rats at dosages of 1, 3, and 5 mg/kg . It has also been shown to significantly decrease the immobility time of mice in the tail suspension test at dosages of 0.3, 1, and 3 mg/kg .
Metabolic Pathways
This compound is involved in the glutamate signaling pathway through its interaction with the mGluR5 receptor
Subcellular Localization
Given its role as an antagonist of the mGluR5 receptor, it is likely to be localized at the cell membrane where this receptor is typically found .
準備方法
合成ルートと反応条件
MTEP塩酸塩の合成は、2-メチル-1,3-チアゾール-4-カルバルデヒドとエチニルマグネシウムブロミドの反応により、3-[(2-メチル-1,3-チアゾール-4-イル)エチニル]ピリジンを形成することから始まります。 この中間体はその後、塩酸で処理されて、MTEP塩酸塩が得られます .
工業生産方法
MTEP塩酸塩の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスでは、温度、圧力、溶媒の選択などの反応条件を最適化して、高収率と純度を確保します。 最終生成物は通常、再結晶またはクロマトグラフィー技術を用いて精製されます .
化学反応の分析
反応の種類
MTEP塩酸塩は、チアゾール環とピリジン環の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加することができます .
一般的な試薬と条件
置換反応: 一般的な試薬には、ハロゲン化剤と求核剤が含まれます。反応は通常、極性溶媒中で中程度の温度で行われます。
酸化反応: 過マンガン酸カリウムや過酸化水素などの酸化剤が、酸性または塩基性条件下で使用されます。
主要な生成物
これらの反応から生成される主要な生成物には、MTEP塩酸塩のさまざまな置換誘導体が含まれ、それらの薬理学的特性についてさらに調査することができます .
科学研究への応用
MTEP塩酸塩は、幅広い科学研究に利用されています。
類似化合物との比較
Similar Compounds
MPEP hydrochloride: Another mGluR5 antagonist with similar pharmacological properties but less selectivity compared to MTEP hydrochloride.
LY-367385 hydrochloride: A selective mGluR1 antagonist used in similar research applications.
CP-94,253 dihydrochloride: A compound with anxiolytic properties but different molecular targets.
Uniqueness of this compound
This compound stands out due to its high selectivity and potency for mGluR5, making it a valuable tool in neuroscience research. Its ability to cross the blood-brain barrier and exert significant neuroprotective effects further enhances its therapeutic potential .
特性
IUPAC Name |
2-methyl-4-(2-pyridin-3-ylethynyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S.ClH/c1-9-13-11(8-14-9)5-4-10-3-2-6-12-7-10;/h2-3,6-8H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIOJDKGCWAHLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C#CC2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662767 | |
| Record name | 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186195-60-7 | |
| Record name | 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MTEP hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW4B4S8XAB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: The study investigates glutamate signaling in brain microvascular endothelial cells. How does MTEP hydrochloride help elucidate the role of specific glutamate receptors in this context?
A1: this compound is a highly selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5) []. By using this compound, researchers can effectively block the activity of mGluR5 in the endothelial cells. This allows them to isolate and study the specific contributions of mGluR5 to glutamate-induced intracellular calcium (Ca2+) signaling and nitric oxide (NO) release, as opposed to the effects mediated by other glutamate receptor subtypes like mGluR1. Observing the effects of this compound treatment on these signaling pathways helps researchers understand the specific roles of mGluR5 in regulating vascular tone and blood-brain barrier function.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















